
1-(Carboxymethyl)-1'-methyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium is a compound that belongs to the class of bipyridinium derivatives. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The structure of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a carbon-carbon bond, with a carboxymethyl group and a methyl group attached to the nitrogen atoms of the pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with methyl iodide and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxymethyl group. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include water or ethanol.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 4,4’-bipyridine, methyl iodide, and chloroacetic acid into the reactor.
Temperature Control: Maintaining a consistent reaction temperature to ensure optimal reaction rates.
Product Isolation: The product is isolated using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium.
Reduction Products: Reduced forms of the compound, often with altered electronic properties.
Substitution Products: Various derivatives with different functional groups replacing the carboxymethyl group.
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in various biochemical processes. Additionally, its ability to interact with biological membranes allows it to disrupt microbial cell walls, leading to antimicrobial effects. The pathways involved include:
Metal Ion Coordination: Binding to metal ions through the nitrogen atoms of the pyridine rings.
Membrane Interaction: Disruption of microbial cell walls through interaction with lipid bilayers.
Comparación Con Compuestos Similares
1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives, such as:
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties but highly toxic to humans.
1,1’-Diethyl-4,4’-bipyridinium: Similar structure but with ethyl groups instead of carboxymethyl and methyl groups.
Uniqueness
The presence of the carboxymethyl group in 1-(Carboxymethyl)-1’-methyl-4,4’-bipyridin-1-ium imparts unique properties, such as increased solubility in water and the ability to form stable complexes with metal ions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
85483-26-7 |
|---|---|
Fórmula molecular |
C13H14N2O2+2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]acetic acid |
InChI |
InChI=1S/C13H13N2O2/c1-14-6-2-11(3-7-14)12-4-8-15(9-5-12)10-13(16)17/h2-9H,10H2,1H3/q+1/p+1 |
Clave InChI |
JFCNWZCAMLZJKV-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


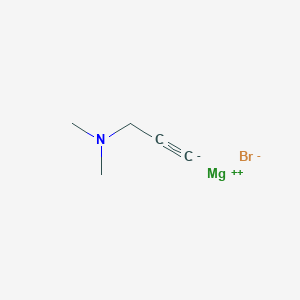
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
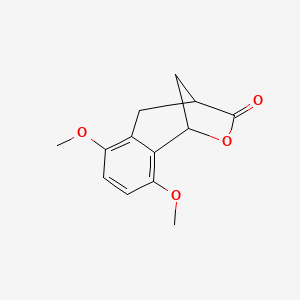
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
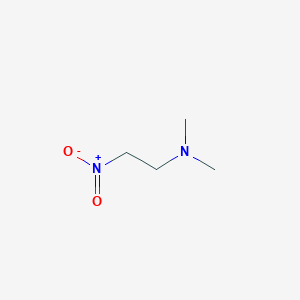
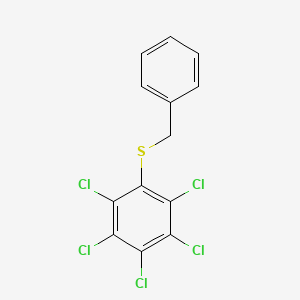
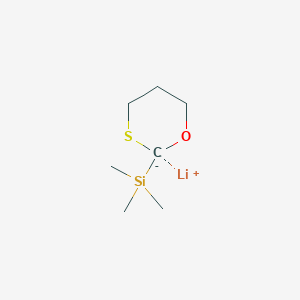
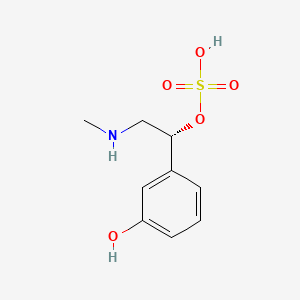
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)

![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
